molecular formula C9H8F2O B069781 5,6-Difluoro-1-hydroxyindane CAS No. 173996-14-0

5,6-Difluoro-1-hydroxyindane

Cat. No. B069781
M. Wt: 170.16 g/mol
InChI Key: NDHXLHWCRGSOPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “5,6-Difluoro-1-hydroxyindane” often involves complex chemical reactions . For instance, the synthesis of push–pull triarylamine dyes containing 5,6-difluoro-2,1,3-benzothiadiazole units was achieved by direct arylation . This method was chosen to simplify the synthesis, avoid intermediate halogenation reactions, and prevent the formation of toxic organometallic by-products .

properties

IUPAC Name

5,6-difluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHXLHWCRGSOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Difluoro-1-hydroxyindane

Synthesis routes and methods I

Procedure details

5,6-Difluoroindan-1-one (59.3 g, 0.353 mol) was dissolved in 1 L of ethanol and sodium borohydride (6.68 g, 0.176 mol) was added. The mixture was stirred for 48 hours and the ethanol was removed by evaporation under reduced pressure. The residue was partitioned between diethyl ether and water and the mixture was acidified with 1N hydrochloric acid. The mixture was dried over magnesium sulfate and filtered. The solvents were evaporated giving 5,6-difluoro-1-hydroxyindane (59.8 g) as an oil.
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59.3 g
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1 L
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6.68 g
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reactant
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Synthesis routes and methods II

Procedure details

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